2,4-Difluoro-5-(2-fluoroethoxy)aniline
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Overview
Description
2,4-Difluoro-5-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a fluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2-fluoroethoxy)aniline typically involves the reaction of 2,4-difluoroaniline with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with the fluoroethoxy group. The process may involve the use of a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoro and fluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2,4-Difluoro-5-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including fluorescent dyes and security inks
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks the fluoroethoxy group.
2,5-Difluoroaniline: Another isomer with fluorine atoms at different positions on the benzene ring.
2,3-Difluoroaniline: Differently substituted aniline with fluorine atoms at the 2 and 3 positions.
Uniqueness
2,4-Difluoro-5-(2-fluoroethoxy)aniline is unique due to the presence of both fluorine and fluoroethoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2,4-difluoro-5-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c9-1-2-13-8-4-7(12)5(10)3-6(8)11/h3-4H,1-2,12H2 |
InChI Key |
VMOYSEPCKDIZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCCF)F)F)N |
Origin of Product |
United States |
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